molecular formula C7H5Cl2I B1459726 3,6-Dichloro-2-iodotoluene CAS No. 1807182-67-7

3,6-Dichloro-2-iodotoluene

Cat. No.: B1459726
CAS No.: 1807182-67-7
M. Wt: 286.92 g/mol
InChI Key: RQISEVATHMATGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dichloro-2-iodotoluene is an organohalogen compound with the molecular formula C7H5Cl2I It is a derivative of toluene, where two chlorine atoms and one iodine atom are substituted at the 3rd, 6th, and 2nd positions of the benzene ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-iodotoluene can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-2-iodotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted toluenes.

Scientific Research Applications

3,6-Dichloro-2-iodotoluene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-iodotoluene in chemical reactions involves the activation of the carbon-halogen bonds. The presence of both chlorine and iodine atoms allows for selective reactivity, enabling the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 3,5-Dichloro-2-iodotoluene
  • 2,4-Dichloro-1-iodobenzene
  • 3,6-Dichlorotoluene

Comparison: 3,6-Dichloro-2-iodotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other dichloroiodotoluenes. The presence of both chlorine and iodine atoms at specific positions allows for selective reactions that are not possible with other isomers .

Properties

IUPAC Name

1,4-dichloro-2-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQISEVATHMATGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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